molecular formula C11H15NO B12992217 (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol

Cat. No.: B12992217
M. Wt: 177.24 g/mol
InChI Key: MYOLWRSZWXGBAI-QMMMGPOBSA-N
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Description

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of tetrahydroquinolines. This compound features a quinoline ring system that is partially hydrogenated, making it a tetrahydro derivative. The presence of an ethanol group attached to the quinoline ring adds to its chemical complexity and potential for diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of ethanol, which yields the desired tetrahydroquinoline derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for better control over reaction parameters and can be scaled up efficiently. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3/t8-/m0/s1

InChI Key

MYOLWRSZWXGBAI-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C2CCCNC2=CC=C1)O

Canonical SMILES

CC(C1=C2CCCNC2=CC=C1)O

Origin of Product

United States

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